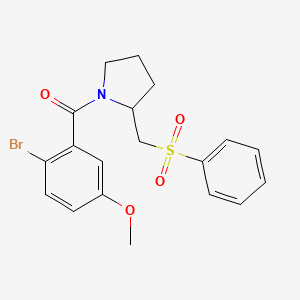![molecular formula C7H8ClF3N2O B2582500 [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride CAS No. 2247773-27-7](/img/structure/B2582500.png)
[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride, also known as TFMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and mescaline. In
Applications De Recherche Scientifique
Chemical Complexes and Catalytic Activity
[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride is studied for its role in forming chemical complexes and catalytic activity. For instance, studies on diiron(III) complexes with tridentate 3N ligands, including variants of pyridylmethanamine compounds, have been explored for their potential in catalyzing the selective hydroxylation of alkanes. These complexes have been characterized and evaluated for their efficiency and selectivity in oxidation reactions, suggesting their utility in catalytic processes (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity and Cellular Imaging
Research has also delved into the photocytotoxic properties of iron(III) complexes involving pyridylmethanamine derivatives. These studies have revealed the potential of these compounds in cellular imaging and their unprecedented photocytotoxicity under red light, opening avenues for their application in targeted therapies and medical diagnostics (Basu et al., 2014).
Fluorescence and Ligand Properties
The compound's derivatives have been explored for their fluorescence properties and the ability to form complexes with metal ions. Studies on tris((6-phenyl-2-pyridyl)methyl)amine and its derivatives highlight their potential in accommodating small molecules within hydrophobic cavities. The modified ligands have shown enhanced solubility in various solvents and demonstrated interesting fluorescence characteristics when interacting with metal ions like Zn(2+) and Cu(2+), which could be leveraged in analytical and bioimaging applications (Liang et al., 2009).
Propriétés
IUPAC Name |
[6-(trifluoromethoxy)pyridin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-2-1-5(3-11)4-12-6;/h1-2,4H,3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYADLJNRNZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile](/img/structure/B2582418.png)
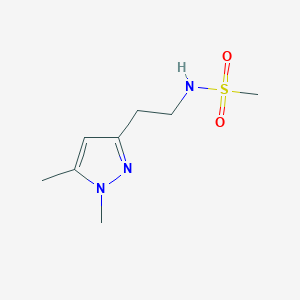
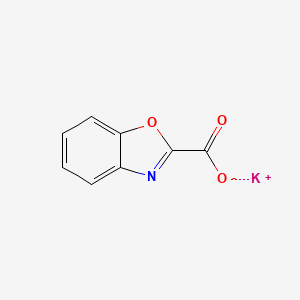

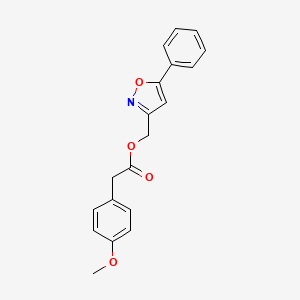
![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)

![(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582431.png)
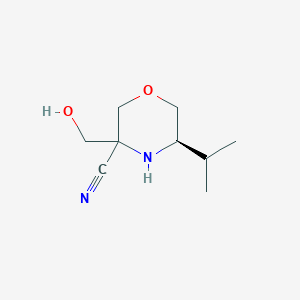
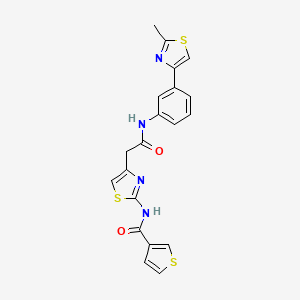
![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)
![Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2582436.png)
